7-Benzoyl-7-azabicyclo[2.2.1]heptane
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Overview
Description
7-Benzoyl-7-azabicyclo[221]heptane is a bridged heterocyclic compound that features a bicyclic structure with a nitrogen atom incorporated into the ring system This compound is part of the azabicyclo[22
Mechanism of Action
Target of Action
The primary target of 7-Benzoyl-7-azabicyclo[2.2.1]heptane is currently unknown. The compound is a derivative of 7-azabicyclo[2.2.1]heptane, which is found in epibatidine . Epibatidine is known to have a high affinity for the nicotinic acetylcholine receptor (nAChR) , but it is unclear if this compound shares this target.
Mode of Action
The mode of action of 7-Benzoyl-7-azabicyclo[22If it shares the same target as its parent compound, epibatidine, it may interact with the nicotinic acetylcholine receptor (nAChR) to exert its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzoyl-7-azabicyclo[2.2.1]heptane typically involves a multi-step process. One common method starts with cyclohex-3-enecarboxylic acid, which undergoes a Curtius reaction to form an isocyanate intermediate. This intermediate is then subjected to stereoselective bromination, leading to the formation of benzyl (cis-3,trans-4-dibromocyclohex-1-yl)carbamates. The final step involves NaH-mediated intramolecular cyclization to yield the desired this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Benzoyl-7-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
7-Benzoyl-7-azabicyclo[2.2.1]heptane has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a scaffold for drug development, particularly for targeting nicotinic acetylcholine receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including conformationally constrained analogues of bioactive compounds.
Biological Studies: The compound’s unique structure makes it a valuable tool for studying the conformational requirements of bioactive peptides and proteins.
Comparison with Similar Compounds
Similar Compounds
Epibatidine: A potent analgesic alkaloid with a similar azabicyclo[2.2.1]heptane structure.
7-Azabicyclo[2.2.1]heptane Derivatives: Various derivatives with different substituents on the bicyclic framework.
Uniqueness
7-Benzoyl-7-azabicyclo[2.2.1]heptane is unique due to its benzoyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological profiles and applications.
Properties
IUPAC Name |
7-azabicyclo[2.2.1]heptan-7-yl(phenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c15-13(10-4-2-1-3-5-10)14-11-6-7-12(14)9-8-11/h1-5,11-12H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVDAOHTTBLKNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1N2C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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